molecular formula C11H8Cl2N2O2S B5829329 3,4-Dichloro-N-pyridin-4-yl-benzenesulfonamide

3,4-Dichloro-N-pyridin-4-yl-benzenesulfonamide

Cat. No.: B5829329
M. Wt: 303.2 g/mol
InChI Key: HAZVYZQYPNFTGM-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-pyridin-4-yl-benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antimicrobial properties. This compound features a pyridine ring substituted with a benzenesulfonamide group, which is further chlorinated at the 3 and 4 positions of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-N-pyridin-4-yl-benzenesulfonamide typically involves the following steps:

    Chlorination: The benzene ring is chlorinated at the 3 and 4 positions using chlorine gas or other chlorinating agents.

    Sulfonation: The chlorinated benzene is then subjected to sulfonation using sulfuric acid or chlorosulfonic acid to introduce the sulfonamide group.

    Coupling with Pyridine: The sulfonated intermediate is then coupled with pyridine-4-amine under suitable conditions, often involving a base such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-pyridin-4-yl-benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

    Substituted Sulfonamides: Products with various nucleophiles replacing the chlorine atoms.

    Coupled Products: Complex molecules formed through coupling reactions.

Scientific Research Applications

3,4-Dichloro-N-pyridin-4-yl-benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for developing antimicrobial and anticancer agents.

    Biological Studies: Employed in studies to understand enzyme inhibition and protein interactions.

    Industrial Chemistry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-pyridin-4-yl-benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes involved in folic acid synthesis in microorganisms. This inhibition disrupts the production of essential nucleotides, leading to the antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-pyridin-4-yl-benzenesulfonamide
  • 3,5-Dichloro-N-pyridin-4-yl-benzenesulfonamide
  • N-pyridin-4-yl-benzenesulfonamide

Uniqueness

3,4-Dichloro-N-pyridin-4-yl-benzenesulfonamide is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and biological activity. The presence of two chlorine atoms at the 3 and 4 positions can enhance its antimicrobial properties compared to similar compounds with different substitution patterns.

Properties

IUPAC Name

3,4-dichloro-N-pyridin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2S/c12-10-2-1-9(7-11(10)13)18(16,17)15-8-3-5-14-6-4-8/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZVYZQYPNFTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NC2=CC=NC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701332966
Record name 3,4-dichloro-N-pyridin-4-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645389
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

332388-88-2
Record name 3,4-dichloro-N-pyridin-4-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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